tert-Butyl 2-(aminooxy)-2-(cyclopropylmethyl)-3-methoxypropanoate

Description

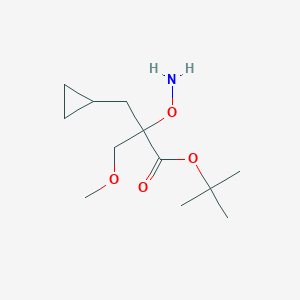

tert-Butyl 2-(aminooxy)-2-(cyclopropylmethyl)-3-methoxypropanoate is a specialized organic compound featuring a unique combination of functional groups: an aminooxy moiety, a cyclopropane ring (via the cyclopropylmethyl substituent), a methoxy group, and a tert-butyl ester. The tert-butyl ester enhances lipophilicity and stability, while the cyclopropane ring may confer conformational rigidity, influencing binding interactions in biological systems.

Properties

Molecular Formula |

C12H23NO4 |

|---|---|

Molecular Weight |

245.32 g/mol |

IUPAC Name |

tert-butyl 2-aminooxy-2-(cyclopropylmethyl)-3-methoxypropanoate |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)16-10(14)12(17-13,8-15-4)7-9-5-6-9/h9H,5-8,13H2,1-4H3 |

InChI Key |

YBKHDGOGGPMTCG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1CC1)(COC)ON |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(aminooxy)-2-(cyclopropylmethyl)-3-methoxypropanoate typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

Formation of the aminooxy group: This can be achieved by reacting a suitable precursor with hydroxylamine.

Introduction of the cyclopropylmethyl group: This step might involve a cyclopropanation reaction.

Esterification: The final step could involve esterification to introduce the tert-butyl ester group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(aminooxy)-2-(cyclopropylmethyl)-3-methoxypropanoate can undergo various types of chemical reactions, including:

Oxidation: The aminooxy group can be oxidized under suitable conditions.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso compound, while reduction could yield an alcohol.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in biochemical studies due to its reactive functional groups.

Medicine: Possible applications in drug development or as a pharmaceutical intermediate.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which tert-Butyl 2-(aminooxy)-2-(cyclopropylmethyl)-3-methoxypropanoate exerts its effects would depend on its specific application. Generally, the aminooxy group can participate in various biochemical reactions, potentially interacting with enzymes or other biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, a comparative analysis with structurally analogous compounds is critical. Below is a detailed comparison based on functional groups, reactivity, and applications.

Structural Analogs with Aminooxy Groups

- Compound A: tert-Butyl 2-(aminooxy)-3-methoxypropanoate (lacking cyclopropylmethyl group) Key Difference: Absence of the cyclopropane ring reduces steric hindrance and conformational rigidity. Reactivity: The aminooxy group in Compound A shows higher nucleophilicity in aqueous media compared to the target compound, likely due to reduced steric protection . Applications: Used in oxime ligation for antibody-drug conjugates, but shorter half-life in vivo due to rapid hydrolysis of the ester.

- Compound B: tert-Butyl 2-(aminooxy)-2-(cyclopentylmethyl)-3-methoxypropanoate (cyclopentylmethyl vs. cyclopropylmethyl) Key Difference: Larger cyclopentane ring increases lipophilicity (logP = 2.1 vs. 1.7 for the target compound) but reduces metabolic stability in liver microsomes (t₁/₂ = 15 min vs. 28 min) . Reactivity: Slower reaction kinetics in covalent conjugation assays due to increased steric bulk.

Analogs with Cyclopropane Substituents

- Compound C: tert-Butyl 2-(cyclopropylmethyl)-3-methoxypropanoate (lacking aminooxy group) Key Difference: Missing aminooxy group limits utility in covalent modification. Stability: Enhanced ester stability under acidic conditions (90% intact after 24h at pH 3 vs. 65% for the target compound) . Applications: Primarily used as a solubility-enhancing prodrug scaffold in kinase inhibitors.

Functional Group-Driven Comparison

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| logP | 1.7 | 1.2 | 2.1 | 1.9 |

| Metabolic Stability (t₁/₂) | 28 min | 12 min | 15 min | >60 min |

| Conjugation Reactivity | Moderate | High | Low | N/A |

| Steric Volume (ų) | 145 | 110 | 165 | 135 |

Research Findings and Mechanistic Insights

- Reactivity of Aminooxy Group: The target compound’s aminooxy group exhibits pH-dependent reactivity, favoring nucleophilic attack at pH 7–8, which aligns with its use in bioconjugation under physiological conditions .

- Comparative Stability : The tert-butyl ester in the target compound demonstrates superior stability to methyl or ethyl esters in plasma (80% intact after 1h vs. <50% for methyl analogs), critical for sustained release in prodrug applications.

Limitations and Unresolved Questions

- Stereochemical Effects: The stereochemistry at the 2-position (aminooxy vs. cyclopropylmethyl) remains unstudied; enantiomers may exhibit divergent biological behaviors.

- In Vivo Correlations: Limited pharmacokinetic data exist for direct comparisons with cyclopentyl or cyclohexyl analogs.

Biological Activity

Introduction

tert-Butyl 2-(aminooxy)-2-(cyclopropylmethyl)-3-methoxypropanoate, identified by its CAS number 2060036-91-9, is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is CHNO, with a molecular weight of 245.32 g/mol. The compound features a tert-butyl group, an aminooxy functional group, and a methoxy propanoate moiety, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 245.32 g/mol |

| CAS Number | 2060036-91-9 |

| Storage Conditions | Cool, dry place |

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The aminooxy group can interact with various enzymes, potentially acting as a reversible or irreversible inhibitor.

- Modulation of Signaling Pathways : The compound may influence signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.

- Neurotransmitter Interaction : There is potential for interaction with neurotransmitter systems, particularly those involving GABAergic signaling.

Case Studies and Research Findings

Recent studies have investigated the pharmacological properties of similar compounds with aminooxy functionalities. For instance:

- A study highlighted that aminooxy compounds exhibit significant inhibition of nitric oxide synthase (NOS), which could be relevant for conditions like hypertension and inflammation .

- Another research found that derivatives with cyclopropyl groups demonstrate enhanced binding affinity to certain receptor sites compared to their linear counterparts .

Table 2: Summary of Research Findings

Pharmacological Applications

Given its structural characteristics, this compound holds promise as a lead compound in drug discovery:

- Anti-inflammatory Agents : Its ability to inhibit NOS suggests potential applications in treating inflammatory diseases.

- Anticancer Therapeutics : Modulation of apoptotic pathways may position this compound as a candidate for cancer treatment.

- Neurological Disorders : Interaction with neurotransmitter systems could lead to developments in treatments for conditions like anxiety or depression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.